molecular formula C12H21NO4 B8579376 (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Cat. No. B8579376
M. Wt: 243.30 g/mol
InChI Key: FPMRFGHGLLFAJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

InChI

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)

InChI Key

FPMRFGHGLLFAJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask was added ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate (280 mg, 1.03 mmol), EtOH (20 mL) and aqueous 1 N NaOH (5.16 mL, 5.16 mmol). The reaction was stirred at 70° C. overnight. The reaction was cooled to rt and KOH (232 mg, 4.13 mmol) was added and the reaction was stirred at rt for 3 days. The solvent was removed and the residue was dissolved in water (15 mL). The aqueous solution was washed with DCM (5 mL). The pH of the aqueous layer was then adjusted to <4 using aqueous 1 N HCl. Then, the aqueous solution was extracted with DCM (5×10 mL). The combined organic layers were washed with saturated aqueous NaCl (20 mL). The organic layer was separated, dried over MgSO4, filtered and concentrated to give 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoic acid (240 mg, 0.986 mmol, 96% yield) as beige solid. 1H NMR (500 MHz, CDCl3) δ ppm 5.87 (dd, J=17.32, 10.72 Hz, 1H), 5.23-5.03 (m, 2H), 4.98 (d, J=8.25 Hz, 1H), 4.17 (d, J=8.80 Hz, 1H), 1.45 (s, 9H), 1.16 (d, J=4.40 Hz, 6H).
Name
ethyl 2-(tert-butoxycarbonylamino)-3,3-dimethylpent-4-enoate
Quantity
280 mg
Type
reactant
Reaction Step One
Name
Quantity
5.16 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mg
Type
reactant
Reaction Step Two

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